

Spectroscopic and Mechanistic Insights into (Rac)-Hesperetin: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-Hesperetin (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Rac)-Hesperetin standard, a flavanone with significant interest in pharmaceutical research due to its diverse biological activities. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, details the experimental protocols for data acquisition, and visualizes a key signaling pathway influenced by hesperetin.

Spectroscopic Data

The structural elucidation of (Rac)-Hesperetin is fundamentally reliant on spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for Hesperetin

Assign.	Chemical Shift (ppm)
A1	12.1
B1	10.8
C1	9.1
D	6.939
E	6.934
F	6.881
G2	5.909
J2	5.898
K	5.434
L	3.780
M3	3.201
N*3	2.716

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for Hesperetin (50.23 MHz, DMSO-d₆)

Chemical Shift (ppm)
196.08
166.57
163.40
162.71
147.82
146.40
131.09
117.58
113.99
111.91
101.74
95.75
94.92
78.15
55.55
41.98

Data sourced from PubChem.[2]

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hesperetin

Ion	m/z
[M+H] ⁺	177.0892
179.0822	
153.0593	
285.1223	
151.0593	

Data obtained from LC-ESI-IT mass spectrometry in positive ion mode.[\[2\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methodologies used to obtain the data presented above.

NMR Spectroscopy

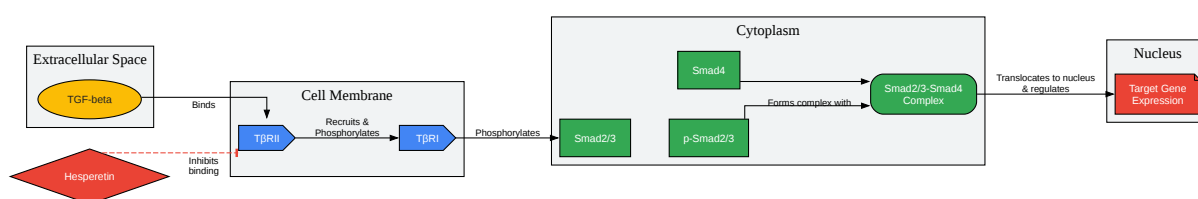
¹H-NMR and ¹³C-NMR spectra of hesperetin and its derivatives are typically recorded on a 400 and 100 MHz NMR spectrometer, respectively.[\[3\]](#) Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[\[2\]](#)[\[3\]](#) For instance, in one study, chemical shifts were referenced to the residual solvent signals at 7.26 ppm for ¹H and 77.0 ppm for ¹³C in CDCl₃, with tetramethylsilane (TMS) as the internal standard.[\[3\]](#) These experiments are crucial for elucidating the molecular structure and conformation of the compound.[\[4\]](#)[\[5\]](#)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data can be collected using a variety of instruments, such as a QTOF-LCMS system.[\[3\]](#) For the analysis of hesperetin and its metabolites, Ultra-High-Performance Liquid Chromatography coupled with an LTQ-Orbitrap Mass Spectrometer (UHPLC-LTQ-Orbitrap MSⁿ) is a powerful technique.[\[6\]](#) A common method involves liquid chromatography with electrospray ionization (LC-ESI) in positive ion mode.[\[2\]](#) For instance, LC-MS/MS analysis can be performed using a column such as a Mightysil RP-18GP at 40 °C with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.[\[4\]](#)

Signaling Pathway Modulation by Hesperetin

Hesperetin has been shown to modulate several key signaling pathways implicated in various diseases. One such pathway is the Transforming Growth Factor- β (TGF- β) signaling pathway, where hesperetin acts as an inhibitor.^{[7][8]} The diagram below illustrates the inhibitory effect of hesperetin on this pathway.



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